N4-(6-Methoxy-4-methyl-quinolin-8-yl)-pentane-1,4-diamine
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Overview
Description
N4-(6-Methoxy-4-methyl-quinolin-8-yl)-pentane-1,4-diamine is a chemical compound with a complex structure that includes a quinoline ring substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(6-Methoxy-4-methyl-quinolin-8-yl)-pentane-1,4-diamine typically involves multiple steps, starting with the preparation of the quinoline ring system. The methoxy and methyl groups are introduced through specific substitution reactions. The final step involves the attachment of the pentane-1,4-diamine moiety to the quinoline ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N4-(6-Methoxy-4-methyl-quinolin-8-yl)-pentane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring or the attached functional groups.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
N4-(6-Methoxy-4-methyl-quinolin-8-yl)-pentane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of N4-(6-Methoxy-4-methyl-quinolin-8-yl)-pentane-1,4-diamine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its structural features suggest multiple potential mechanisms .
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-4-methyl-quinolin-8-yl)-N-propan-2-yl-pentane-1,5-diamine
- N-(6-methoxy-4-methyl-quinolin-8-yl)-N-propan-2-yl-propane-1,3-diamine
Uniqueness
N4-(6-Methoxy-4-methyl-quinolin-8-yl)-pentane-1,4-diamine is unique due to its specific substitution pattern on the quinoline ring and the length of the attached diamine chain.
Properties
IUPAC Name |
4-N-(6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-11-6-8-18-16-14(11)9-13(20-3)10-15(16)19-12(2)5-4-7-17/h6,8-10,12,19H,4-5,7,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISCTRCBADUWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=C1)NC(C)CCCN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332432 |
Source
|
Record name | N4-(6-Methoxy-4-methyl-quinolin-8-yl)-pentane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57514-30-4 |
Source
|
Record name | N4-(6-Methoxy-4-methyl-quinolin-8-yl)-pentane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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